1-Nitropyrene
Overview
Description
1-Nitropyrene is a nitrated polycyclic aromatic hydrocarbon derived from pyrene. It is a by-product of combustion processes and is predominantly found in diesel engine emissions . This compound is recognized for its potential carcinogenicity and is classified as a Group 2B carcinogen by the International Agency for Research on Cancer .
Mechanism of Action
Target of Action
1-Nitropyrene (1-NP) is a derivative of polycyclic aromatic hydrocarbons (PAHs) and its primary targets are the cytochrome P450 enzymes (CYPs), specifically CYP 2A13 and CYP 2E1 . These enzymes play a crucial role in the metabolism of 1-NP, as they have lower binding affinities to 1-NP than other CYPs .
Mode of Action
The interaction of 1-NP with its targets, CYP 2A13 and CYP 2E1, leads to the metabolism of 1-NP through two main pathways: epoxidation and hydroxylation . The epoxidation pathway has a lower energy barrier, making it the more favored route . The major products of this pathway are 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene, formed through electrophilic addition .
Biochemical Pathways
The biochemical pathways affected by 1-NP involve the metabolism of the compound by CYPs through epoxidation and hydroxylation . The major metabolites produced through these pathways are 4,5-epoxide-1-nitropyrene, 9,10-epoxide-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene . These metabolites can cause various downstream effects, including an increased risk of DNA binding due to the electrophilicity of the epoxides .
Pharmacokinetics
The pharmacokinetics of 1-NP are largely determined by its metabolism by CYPs. The lower binding affinities of CYP 2A13 and CYP 2E1 to 1-NP facilitate its metabolism, affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .
Result of Action
The molecular and cellular effects of 1-NP’s action are primarily related to its potential toxicity. Both 1-NP and its four major metabolites can cause adverse effects on the gastrointestinal system and lungs . The electrophilicity of the epoxide metabolites increases the risk of them binding to DNA, which can lead to mutations and potentially cancer .
Action Environment
1-NP is a by-product of combustion and is predominantly emitted from diesel engines . It is present in various environmental matrices, including atmospheric particulate matter, water, and food . Therefore, environmental factors such as air quality and diet can influence the exposure to 1-NP, thereby affecting its action, efficacy, and stability. Furthermore, nitro-PAHs, including 1-NP, are introduced into the human body through inhalation and ingestion, exposing the general population to their harmful effects .
Biochemical Analysis
Biochemical Properties
1-Nitropyrene interacts with cytochrome P450 enzymes (CYPs), specifically CYP 2A13 and CYP 2E1, which are key enzyme isoforms involved in its metabolism . These enzymes metabolize this compound through epoxidation and hydroxylation pathways .
Cellular Effects
This compound can induce oxidative DNA damage by generating reactive oxygen species (ROS) in cultured human lung epithelial cells . It also influences the Wnt/β-catenin signaling pathway .
Molecular Mechanism
This compound is metabolized by CYPs through epoxidation and hydroxylation pathways . The major products of these reactions are 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene through electrophilic addition, and 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene through hydroxylation .
Temporal Effects in Laboratory Settings
The effects of this compound demonstrate biphasic elimination kinetics from the blood, with half-lives of 0.3 and 1.8 days and a distribution volume of 74 ml .
Dosage Effects in Animal Models
In animal models, the mutagenic pattern of excreted urine of orally and intraperitoneally exposed rats was tested by the Ames mutagenicity assay . The characteristics of detected mutagenicity proved to be different in the two routes of exposure .
Metabolic Pathways
This compound is involved in metabolic pathways that include both nitroreduction and ring-oxidation . These pathways are important for the in vivo metabolic activation of this compound .
Transport and Distribution
This compound and its metabolites cross the placenta and accumulate in the fetuses and amniotic fluid . They also accumulate in suckling neonates when their dams are administered this compound by gavage .
Subcellular Localization
Some studies suggest a higher degree of translocation of L-DNase II from the cytosol to the nucleus after exposure to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitropyrene can be synthesized through the nitration of pyrene. The nitration process typically involves the reaction of pyrene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a controlled temperature to ensure the selective formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar nitration processes but on a larger scale. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Nitropyrene undergoes various chemical reactions, including:
Reduction: this compound can be reduced to 1-aminopyrene using reducing agents such as iron powder in acidic conditions.
Oxidation: It can also undergo oxidation reactions, forming hydroxylated derivatives.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of different substituted pyrene derivatives.
Common Reagents and Conditions:
Reduction: Iron powder and acetic acid are commonly used for the reduction of this compound.
Substitution: Nitrating agents such as nitric acid and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed:
Reduction: 1-aminopyrene.
Oxidation: 4,5-epoxide-1-nitropyrene, 9,10-epoxide-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene.
Substitution: Various substituted pyrene derivatives.
Scientific Research Applications
1-Nitropyrene has several scientific research applications:
Comparison with Similar Compounds
- 1-Nitronaphthalene
- 1-Nitrobenzo[a]pyrene
- 2-Nitropyrene
Comparison: 1-Nitropyrene is unique due to its specific nitration pattern on the pyrene nucleus, which influences its chemical reactivity and biological effects. Compared to 1-nitronaphthalene and 1-nitrobenzo[a]pyrene, this compound exhibits higher mutagenicity and carcinogenicity . Its metabolic pathways and the formation of specific epoxide and hydroxylated products also distinguish it from other nitrated polycyclic aromatic hydrocarbons .
Properties
IUPAC Name |
1-nitropyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRLPDGCPYIVHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020983 | |
Record name | 1-Nitropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020983 | |
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Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Gold solid; [MSDSonline] | |
Record name | 1-Nitropyrene | |
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Solubility |
Very soluble in diethyl ether; soluble in ethanol and benzene at 15 °C; soluble in toluene and tetrahydrofluorenone., In water, 0.0118 mg/l @ 25 °C | |
Record name | 1-NITROPYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000006 [mmHg] | |
Record name | 1-Nitropyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Impurities |
1-Nitropyrene is available for research purposes at 97% (Aldrich Chemical Co., 1988) or greater than or equal to 95% purity with less than or equal to 0.1% total dinitropyrenes and pyrene (Chemsyn Science Laboratories, 1988). | |
Record name | 1-NITROPYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow needles or prisms from ethanol | |
CAS No. |
5522-43-0, 63021-86-3 | |
Record name | 1-Nitropyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5522-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Nitropyrene | |
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Record name | Pyrene, nitro- | |
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Record name | 1-NITROPYRENE | |
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Record name | Pyrene, 1-nitro- | |
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Record name | 1-Nitropyrene | |
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Record name | 1-nitropyrene | |
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Record name | 1-NITROPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 1-NITROPYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |
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Melting Point |
155 °C | |
Record name | 1-NITROPYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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